N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-5-6-13-12-14(9-10-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGCRXRPSLNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a tetrahydroquinoline core with an ethanesulfonyl group and a fluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 402.5 g/mol. The presence of the sulfonamide group enhances solubility and biological interactions, making it a subject of interest for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Binding : It can bind to various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research has indicated several promising biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Antimicrobial | Demonstrates activity against bacterial strains, suggesting potential as an antibiotic. |
| Anti-inflammatory | May reduce inflammation markers in vitro, indicating therapeutic potential in inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
- Antimicrobial Properties : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . This suggests potential for development as a novel antibiotic.
- Anti-inflammatory Effects : Research conducted on animal models demonstrated that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered during induced inflammation scenarios. This positions it as a candidate for further exploration in treating inflammatory disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |
| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |
| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |
This table illustrates how this compound stands out due to its specific combination of functional groups and dual activity against bacteria and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Compounds with a tetrahydroquinolin-2-one core (e.g., ) exhibit reduced basicity compared to the non-oxidized tetrahydroquinoline .
Substituent Effects :
- Ethanesulfonyl vs. Piperidinyl/Pyrrolidinyl : The ethanesulfonyl group in the target compound may improve solubility over bulkier heterocyclic substituents (e.g., piperidin-4-yl in compound 70 ) .
- Fluorobenzamide vs. Thiophene-Carboximidamide : The 2-fluorobenzamide moiety likely enhances metabolic stability compared to thiophene-based groups, which may confer stronger π-π interactions but lower bioavailability .
Fluorine substitution (as in the 2-fluorobenzamide) is a common strategy to improve binding affinity and blood-brain barrier penetration, as seen in SR3335 (IC₅₀: 480 nM) .
Q & A
Q. Q1: What are the validated synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide, and how can purity be optimized?
A: The synthesis involves multi-step protocols:
- Step 1: Formation of the tetrahydroquinoline core via cyclization or reductive amination, using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Step 2: Sulfonylation of the tetrahydroquinoline nitrogen with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Amide coupling at the 6-position using 2-fluorobenzoyl chloride, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purity Optimization: - Use preparative HPLC (>95% purity) .
- Monitor reactions with TLC and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2: How does the compound’s three-dimensional structure influence its biological interactions?
A:
- The ethanesulfonyl group enhances solubility and stabilizes interactions with hydrophobic enzyme pockets via van der Waals forces .
- The 2-fluorobenzamide moiety participates in hydrogen bonding with active-site residues (e.g., kinases or proteases) .
- Computational modeling (e.g., molecular docking) and X-ray crystallography are recommended to validate binding modes .
Advanced Research Questions
Q. Q3: How can researchers design experiments to resolve contradictions in reported IC₅₀ values for related tetrahydroquinoline sulfonamides?
A: Discrepancies in IC₅₀ values (e.g., RORγ inhibition in vs. PTP1B inhibition in ) arise from:
- Assay Conditions: Standardize buffer pH, temperature, and enzyme source (e.g., recombinant human vs. murine isoforms) .
- Structural Variants: Compare substituent effects (e.g., fluorine vs. bromine in ’s analogs) using SAR studies .
- Control Experiments: Include reference inhibitors (e.g., SR1001 for RORγ, ) to calibrate activity .
Q. Q4: What strategies are recommended for identifying off-target interactions of this compound in cellular assays?
A:
- Proteome-wide Profiling: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to map binding partners .
- Kinase/GPCR Panels: Screen against kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) or GPCR arrays to detect unintended targets .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. Q5: How can the metabolic stability of this compound be improved for in vivo studies?
A: Common metabolic liabilities include:
- Sulfonamide Hydrolysis: Introduce electron-withdrawing groups (e.g., CF₃) to reduce susceptibility to esterases .
- N-Dealkylation: Replace the ethanesulfonyl group with bulkier substituents (e.g., cyclopropane derivatives, ) to sterically hinder cytochrome P450 enzymes .
- In Silico Optimization: Use tools like ADMET Predictor™ to model logP and polar surface area for enhanced bioavailability .
Data Contradiction Analysis
Q. Q6: How should researchers interpret conflicting reports on anti-inflammatory vs. pro-apoptotic activity in similar tetrahydroquinoline derivatives?
A: Contradictions may stem from:
- Cell-Type Specificity: Test the compound in multiple cell lines (e.g., macrophages for inflammation, cancer cells for apoptosis) .
- Dose-Dependent Effects: Conduct dose-response curves (0.1–100 µM) to identify biphasic behavior .
- Pathway Crosstalk: Use phosphoproteomics or RNA-seq to map signaling networks (e.g., NF-κB vs. p53 pathways) .
Methodological Resources
Q. Table 1: Key Analytical Techniques for Characterizing the Compound
Q. Table 2: Biological Activity Benchmarks for Structural Analogs
Guidelines for Researchers:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
